- Synthesis of monocycloalkyl-, functionally substituted bicycloalkylacrylate monomers and oligomers, Neft Kimyasi va Neft E'mali Proseslari, 2014, 15(2), 120-131

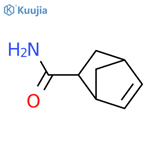

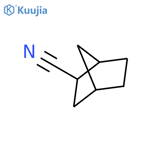

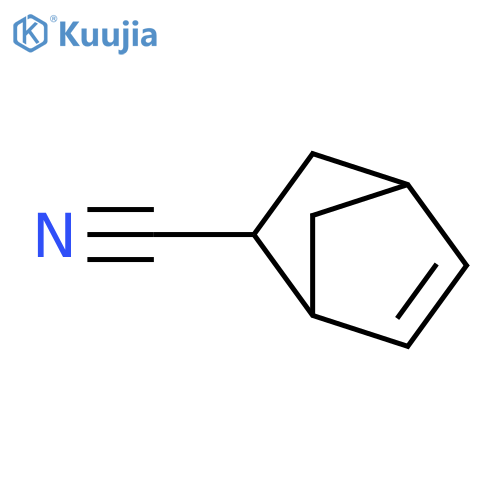

Cas no 95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile)

95-11-4 structure

商品名:Bicyclo2.2.1hept-2-ene-5-carbonitrile

Bicyclo2.2.1hept-2-ene-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile

- Bicyclo[2.2.1]-5-heptene-2-carbonitrile

- 5-Norbornene-2-carbonitrile

- 5-Norbornene-2-carbonitrile (mixture of isomers)

- BERYLLIUM COPPER ALLOY

- 2-Cyano-5-nor

- 2-Cyano-5-norbornene

- 2-Cyanonorborn-5-ene

- 5-cyano-2-norbornene

- 5-Norbornene-2-carbonitrile, Mixture of isoMers

- Norborn-5-ene-2-carbonitrile

- norbornene-2-carbonitrile

- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (mixture of isomers)

- 5-Cyanobicyclo[2.2.1]hept-2-ene (mixture of isomers)

- 5-Cyano-2-norbornene (mixture of isomers)

- 5-Norbornene-2-carbonitrile, endo-

- 5-Cyanobicyclo[2.2.1]hept-2-ene

- endo-2-Cyanobicyclo(2-2-1)hept-5-ene

- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile

- BMAXQTDMWYDIJX-UHFFFAOYSA-N

- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-

- 5-norbornene-2-nitrile

- 5-Norbornene-2-carbonitrile (6CI, 7CI, 8CI)

- 2-Cyanobicyclo[2.2.1]hept-5-ene

- 5-Cyanonorbornene

- Bicyclo[2.2.1]-5-hepten-2-carbonitrile

- Norbornenecarbonitrile

- 5-Norbornene-2-carbonitrile,mixture of isomers

- NSC 147246

- BRN 2042173

- J-517889

- J-802153

- SCHEMBL200610

- DB-003040

- BRN 3195856

- ALBB-025899

- CS-W013582

- AS-19020

- NSC147246

- 30811-49-5

- AC-4856

- 95-11-4

- MFCD00167563

- 3-09-00-00300 (Beilstein Handbook Reference)

- AI3-05928

- WLN: L55 A CUTJ FCN

- NSC-147246

- 2888-90-6

- N0897

- D70663

- AKOS015840943

- endo-5-cyanobicyclo[2.2.1]hept-2-ene

- NS00041032

- EN300-296047

- EINECS 202-391-5

- NSC 46416

- DTXSID20870949

- Bicyclo2.2.1hept-2-ene-5-carbonitrile

-

- MDL: MFCD00167563

- インチ: 1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2

- InChIKey: BMAXQTDMWYDIJX-UHFFFAOYSA-N

- ほほえんだ: N#CC1C2CC(C=C2)C1

- BRN: 3195856

計算された属性

- せいみつぶんしりょう: 119.07300

- どういたいしつりょう: 119.073499

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 23.8

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 0.999 g/mL at 25 °C(lit.)

- ゆうかいてん: 10°C(lit.)

- ふってん: 82-86 °C/10 mmHg(lit.)

- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >

- 屈折率: n20/D 1.488(lit.)

- PSA: 23.79000

- LogP: 1.72218

- ようかいせい: 未確定

- じょうきあつ: 0.3±0.4 mmHg at 25°C

Bicyclo2.2.1hept-2-ene-5-carbonitrile セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36/37/39-S36/37

- RTECS番号:RB7930000

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:高温、火花、炎から遠ざかる。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

Bicyclo2.2.1hept-2-ene-5-carbonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Bicyclo2.2.1hept-2-ene-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 208682-5g |

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 95% | 5g |

£61.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0897-25g |

Bicyclo2.2.1hept-2-ene-5-carbonitrile |

95-11-4 | 98.0%(GC),mixture of isomers | 25g |

¥1640.0 | 2023-09-02 | |

| Enamine | EN300-296047-1.0g |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-296047-5.0g |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 5.0g |

$2070.0 | 2023-02-27 | ||

| Enamine | EN300-296047-0.5g |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 0.5g |

$535.0 | 2023-09-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814813-10g |

5-Norbornene-2-carbonitrile, mixture of isomers |

95-11-4 | 98% | 10g |

¥109.00 | 2022-09-01 | |

| Enamine | EN300-296047-0.1g |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 0.1g |

$490.0 | 2023-09-06 | ||

| Fluorochem | 208682-25g |

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |

95-11-4 | 95% | 25g |

£216.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NH105-5g |

Bicyclo2.2.1hept-2-ene-5-carbonitrile |

95-11-4 | 98% | 5g |

¥58.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0897-5G |

5-Norbornene-2-carbonitrile (mixture of isomers) |

95-11-4 | >98.0%(GC) | 5g |

¥300.00 | 2024-04-15 |

Bicyclo2.2.1hept-2-ene-5-carbonitrile 合成方法

合成方法 1

はんのうじょうけん

1.1 20 - 30 °C

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Catalysts: N-Nitrosodiphenylamine

リファレンス

- Preparation of cyanonorbornene, Japan, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Zinc chloride ; 6 h, 85 °C

リファレンス

- Synthesis of cyclic nitriles coordinated by d-elements, Izvestiya Vysshikh Uchebnykh Zavedenii, 2009, 52(2), 47-48

合成方法 5

はんのうじょうけん

1.1 3.25 h, 6.9 bar, rt → 180 °C; 2 h, 0.759 bar, 180 °C

リファレンス

- Photosensitive compositions, optical waveguides, optical wirings, optical/electrical hybrid substrates, electronic devices, and manufacture of optical waveguides, Japan, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Methanol ; 45 min, 40 °C; 1 h, 40 - 50 °C

リファレンス

- Process for preparation of 5-acetylnorbornene by reaction of cyclopentadiene with acrylonitrile and treatment of the resulting 5-cyanonorbornene with methylmagnesium bromide., World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 -

1.2 Reagents: N-Nitrosodiphenylamine

1.2 Reagents: N-Nitrosodiphenylamine

リファレンス

- Preparation of cyanonorbornene by cycloaddition reaction and removal method of adhesion polymer byproducts, Japan, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]bis(nitrato-κO,κO′)dicopper ; 5 °C

リファレンス

- Production method of norbornene derivatives by Diels-Alder reaction, China, , ,

合成方法 9

はんのうじょうけん

1.1 55 s, 0.2 MPa, 25 °C

リファレンス

- Method for continuously preparing cyanonorbornene by using microchannel reactor, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Acetohydroxamic acid Catalysts: Bismuth triflate Solvents: Acetonitrile ; 15 h, reflux

リファレンス

- Acetohydroxamic acid. A new reagent for efficient synthesis of nitriles directly from aldehydes using Bi(OTf)3 as the catalyst, Tetrahedron Letters, 2012, 53(27), 3421-3424

合成方法 11

はんのうじょうけん

1.1 273 K; 12 h, 293 K; 293 K → 195 K

1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K

1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K

リファレンス

- Entrapment of cyclopentadiene in zeolite NaY and its application for solvent-free Diels-Alder reactions in the nanosized confined environment, Tetrahedron Letters, 2004, 45(25), 4943-4946

合成方法 12

はんのうじょうけん

1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ; 1 h, 25 °C

リファレンス

- Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage Method, Journal of Organic Chemistry, 2022, 87(16), 10848-10857

合成方法 13

はんのうじょうけん

リファレンス

- A new synthetic route to α-alkylacrylic esters and α-alkylacrylonitriles, Journal of Polymer Science, 1979, 17(11), 3499-508

合成方法 14

はんのうじょうけん

リファレンス

- Synthesis of bicyclo[2.2.1]heptene and bicyclo[2.2.2]octene derivatives and their epoxy derivatives, Vestsi Akademii Navuk BSSR, 1980, (4),

合成方法 15

はんのうじょうけん

1.1 Reagents: Dicyclopentadiene ; rt → 240 °C; 6 h, 40 - 42 °C

リファレンス

- Method for producing dicyano-norbornane compounds, Korea, , ,

合成方法 16

はんのうじょうけん

1.1 -

1.2 Catalysts: 4-Methoxyphenol Solvents: Methanol

1.2 Catalysts: 4-Methoxyphenol Solvents: Methanol

リファレンス

- Method for preparation of cyclopentadiene-vinyl compound adducts by continuous Diels-Alder reaction, Japan, , ,

合成方法 17

はんのうじょうけん

1.1 180 °C

1.2 overnight, rt

1.2 overnight, rt

リファレンス

- Synthesis of Norbornenyl Telechelic Polyphosphazenes and Ring-Opening Metathesis Polymerization Reactions, Macromolecules, 2001, 34(9), 2757-2765

合成方法 18

はんのうじょうけん

1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt

リファレンス

- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Alumina , Hydroxyamine hydrochloride , Potassium fluoride

1.2 Reagents: Carbon disulfide Solvents: Acetonitrile

1.2 Reagents: Carbon disulfide Solvents: Acetonitrile

リファレンス

- Microwave activation in organic synthesis: an efficient one-pot synthesis of nitriles from aldehydes, Chemistry & Industry (London, 1991, (5),

Bicyclo2.2.1hept-2-ene-5-carbonitrile Raw materials

- Bicyclo[2.2.1]heptane-2-carbonitrile

- bicyclo2.2.1hept-5-ene-2-carboxamide

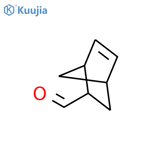

- 5-Norbornene-2-carboxaldehyde

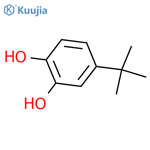

- tert-Butylcatechol

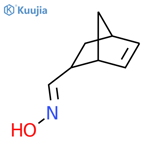

- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde,oxime

Bicyclo2.2.1hept-2-ene-5-carbonitrile Preparation Products

Bicyclo2.2.1hept-2-ene-5-carbonitrile サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-11-4)5-Norbornene-2-carbonitrile

注文番号:LE8609

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:59

価格 ($):discuss personally

Bicyclo2.2.1hept-2-ene-5-carbonitrile 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 68551-17-7(Isoalkanes, C10-13)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95-11-4)Bicyclo2.2.1hept-2-ene-5-carbonitrile

清らかである:99%/99%

はかる:100g/500g

価格 ($):157.0/553.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-11-4)2-氰基-5-降冰片烯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ